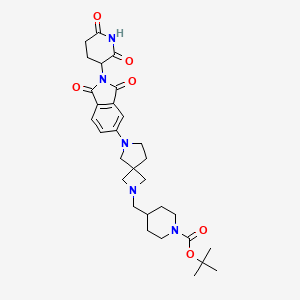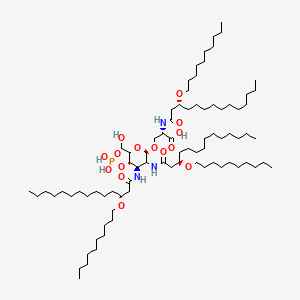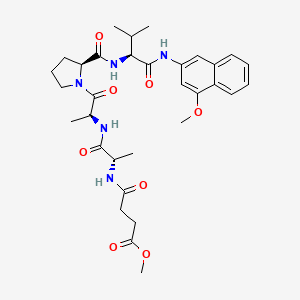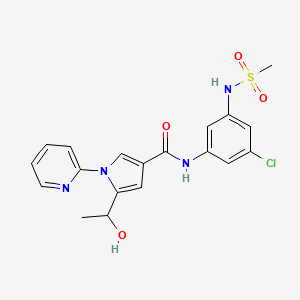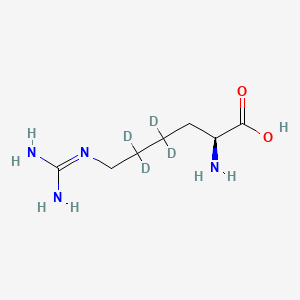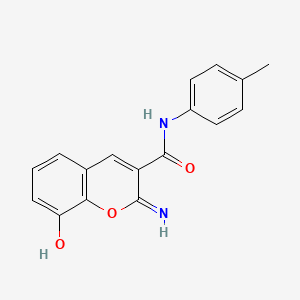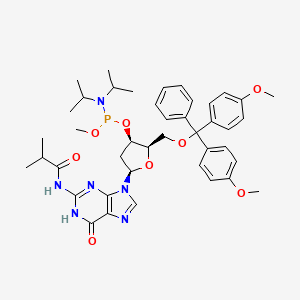
2'-Deoxyguanosine-(N-iBu)-3'-methyl-phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite is a specialized compound used primarily in the synthesis of oligonucleotides. It is a derivative of 2’-deoxyguanosine, which is a nucleoside component of DNA. This compound is particularly valuable in the field of medicinal chemistry and molecular biology due to its role in the development of antiviral and anticancer drugs.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of thymidine phosphorylase and purine nucleoside phosphorylase in a one-pot cascade reaction . The reaction conditions often include a buffer solution, specific temperature, and pH levels to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve the use of recombinant strains engineered to enhance the efficiency of the enzymatic reactions. For example, a recombinant strain of N-nucleoside deoxyribosyltransferase can be used to construct a novel pathway for the synthesis of 2’-deoxyguanosine . This method is advantageous due to its high yield and reduced environmental impact compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 8-oxo-2’-deoxyguanosine, a biomarker for oxidative stress.
Reduction: Although less common, reduction reactions can modify the nucleoside’s structure.
Substitution: This is a key reaction in the synthesis of oligonucleotides, where the phosphoramidite group is substituted to form phosphodiester bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrous acid and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired product formation .
Major Products
The major products formed from these reactions include various modified nucleosides and oligonucleotides, which are essential for research and therapeutic applications .
科学研究应用
2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of oligonucleotides for various biochemical assays.
Biology: The compound is crucial for studying DNA replication and repair mechanisms.
Medicine: It plays a significant role in the development of antiviral and anticancer drugs, showing potential in treating viral infections and certain types of cancer.
Industry: The compound is used in the production of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of 2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The phosphoramidite group facilitates the formation of phosphodiester bonds, which are essential for the stability and function of DNA and RNA molecules. The compound targets specific sequences in the DNA or RNA, allowing for precise modifications and therapeutic interventions .
相似化合物的比较
Similar Compounds
2’-Deoxyadenosine: Another nucleoside used in oligonucleotide synthesis.
2’-Deoxycytidine: Similar in structure and function, used in DNA synthesis.
2’-Deoxyuridine: Used in the synthesis of RNA analogs.
Uniqueness
2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite is unique due to its specific modifications, which enhance its stability and reactivity in oligonucleotide synthesis. Its ability to form stable phosphodiester bonds makes it particularly valuable in therapeutic applications .
属性
分子式 |
C42H53N6O8P |
|---|---|
分子量 |
800.9 g/mol |
IUPAC 名称 |
N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H53N6O8P/c1-26(2)39(49)45-41-44-38-37(40(50)46-41)43-25-47(38)36-23-34(56-57(53-9)48(27(3)4)28(5)6)35(55-36)24-54-42(29-13-11-10-12-14-29,30-15-19-32(51-7)20-16-30)31-17-21-33(52-8)22-18-31/h10-22,25-28,34-36H,23-24H2,1-9H3,(H2,44,45,46,49,50)/t34-,35-,36-,57?/m1/s1 |
InChI 键 |
ZPHYBBFOEAOOMN-VWNKYNPVSA-N |
手性 SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OC |
规范 SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12377522.png)

![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)
![(1S,2R,3R,6R,7R,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B12377529.png)
![4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12377536.png)


